5-Chloro-1,3-benzothiazole-2-carboxylic acid

Description

Systematic Nomenclature and IUPAC Conventions

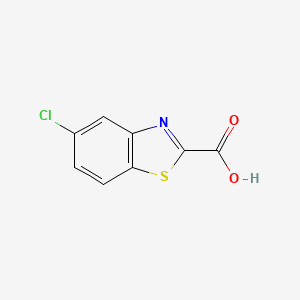

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic aromatic compound with a benzothiazole core. Its systematic IUPAC name derives from the parent benzothiazole structure, where the numbering follows the bicyclic system: the sulfur atom occupies position 1, the nitrogen at position 3, the chlorine substituent at position 5, and the carboxylic acid group at position 2. Key identifiers include:

- CAS Registry Number : 3507-53-7

- European Community Number : 676-082-2

- DSSTox Substance ID : DTXSID00650160

- Synonyms : 5-Chlorobenzo[d]thiazole-2-carboxylic acid, this compound

The compound’s IUPAC name adheres to the conventions for fused bicyclic systems, prioritizing the order of substituents based on atomic number (chlorine > oxygen).

Molecular Structure and Conformational Analysis

The molecular structure consists of a benzothiazole ring system fused with a carboxylic acid group. Key structural features include:

The carboxylic acid group introduces hydrogen-bonding potential, while the chlorine substituent contributes to electronic effects. Conformational analysis reveals a planar structure due to aromatic stabilization, with the carboxylic acid group adopting a syn or anti configuration relative to the benzothiazole ring.

Spectroscopic Profiling (IR, NMR, MS)

Spectroscopic data for this compound are limited, but analogous compounds provide insights:

Infrared (IR) Spectroscopy

While direct IR spectra for the compound are unavailable, the carboxylic acid group typically exhibits:

Nuclear Magnetic Resonance (NMR)

For related derivatives (e.g., 5-chloro-benzothiazole-2-sulfonamide):

Mass Spectrometry (MS)

The molecular ion peak for the compound is expected at m/z 213.64 (C₈H₄ClNO₂S⁺). Fragmentation patterns may include loss of CO₂ (m/z 165.64) or Cl (m/z 178.64).

Propriétés

IUPAC Name |

5-chloro-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCPBIKLIIUHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650160 | |

| Record name | 5-Chloro-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-53-7 | |

| Record name | 5-Chloro-2-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3507-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions

- Starting Material: 2-methylbenzothiazole (substituted with chloro at the 5-position for target compound)

- Catalyst: Mononuclear metalloporphyrins (e.g., tetrakis-(p-chlorophenyl) manganese porphyrin chloride)

- Solvent: Mixture of ethanol and water (ethanol 20-100%, water 0-80% by volume)

- Oxidants: Oxygen gas (0.5–2.0 MPa) or 30% hydrogen peroxide aqueous solution

- Base: Sodium hydroxide (0.5–2 mol/L)

- Temperature: 40–140 °C

- Reaction Time: 2–12 hours

Mechanism and Advantages

- The metalloporphyrin catalyst facilitates selective oxidation of the methyl group to the carboxylic acid

- The process is homogeneous, catalyst dosage is low (10–200 ppm), and the catalyst degrades naturally, minimizing environmental impact

- Use of ethanol and water as solvents and oxygen/hydrogen peroxide as oxidants ensures green chemistry principles

- Mild alkaline conditions prevent corrosion of equipment and improve safety.

Representative Experimental Data

| Example | Catalyst (g) | Solvent (mL) | Oxidant & Pressure | Temp (°C) | Time (h) | Conversion of 2-methylbenzothiazole (%) | Selectivity to Benzothiazole-2-carboxylic acid (%) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 3 (Mn porphyrin with p-methoxyphenyl) | 29.6 ethanol + water | 0.4 mL 30% H2O2 | 100 | 8 | 32.27 | 41.26 | 13.31 |

| 2 | 1.1×10⁻³ (Mn porphyrin with p-chlorophenyl) | 30 ethanol | O2 at 1.0 MPa | 140 | 6 | 16.64 | 93.17 | 15.5 |

| 3 | 1.0×10⁻³ (Mn porphyrin with p-chlorophenyl) | 30 ethanol | O2 at 2.0 MPa | 140 | 9 | 42.94 | 43.48 | 18.67 |

These examples demonstrate the ability to tune selectivity and yield by adjusting catalyst type, oxidant pressure, temperature, and reaction time.

Alternative Synthetic Routes

While the metalloporphyrin-catalyzed oxidation is a leading method, other synthetic approaches for benzothiazole derivatives include:

- Knoevenagel Condensation : Used for synthesizing benzothiazole derivatives with functional groups at other positions but less directly applicable for carboxylic acid at position 2 with chloro substitution at position 5.

- Halogenation of Benzothiazole-2-carboxylic Acid : Post-synthesis chlorination at the 5-position is possible but less efficient and selective compared to direct synthesis from substituted precursors.

Given the specificity of 5-chloro substitution, direct oxidation of 5-chloro-2-methylbenzothiazole is preferred for high selectivity and yield.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/ Reagents | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Metalloporphyrin-catalyzed oxidation | 5-chloro-2-methylbenzothiazole | Mn-porphyrin, NaOH, O2 or H2O2 | 40-140 °C, 2-12 h, ethanol/water | Yield up to ~18.7%, selectivity up to 93% | Mild, green, environmentally friendly |

| Knoevenagel condensation (indirect) | Aromatic aldehydes + thiazolidinedione | Piperidine catalyst, ethanol | Reflux in ethanol | Not directly applicable to target acid | Useful for other benzothiazole derivatives |

| Halogenation post-synthesis | Benzothiazole-2-carboxylic acid | Chlorinating agents | Harsh conditions | Lower selectivity, possible side reactions | Less preferred for 5-chloro substitution |

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

CBTCA serves as a versatile building block in organic synthesis. It is employed in the development of complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic pathways.

Table 1: Chemical Reactions Involving CBTCA

| Reaction Type | Products | Notes |

|---|---|---|

| Oxidation | 5-Chloro-1,3-benzothiazole-2-carboxylic acid | Key starting material for further synthesis |

| Reduction | 5-Chloro-1,3-benzothiazol-2-ylamine | Useful for modifying biological activity |

| Substitution | Various substituted benzothiazoles | Dependent on the nucleophile used |

Biological Applications

CBTCA has been investigated for its antimicrobial and antifungal properties. Studies have shown that it exhibits significant activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

A study demonstrated that CBTCA was effective against both Gram-positive and Gram-negative bacteria. The presence of chlorine and carboxylic acid groups enhances its interaction with microbial enzymes, leading to inhibition of growth.

Medical Applications

Research has focused on the potential of CBTCA in drug development, particularly targeting bacterial and fungal infections. Its mechanism involves inhibiting key enzymes such as DNA gyrase and dihydroorotase, which are essential for microbial survival.

Table 2: Enzymatic Targets of CBTCA

| Enzyme | Role in Pathogen Survival | Impact of CBTCA |

|---|---|---|

| DNA Gyrase | DNA replication | Inhibition leads to cell death |

| Dihydroorotase | Pyrimidine biosynthesis | Disruption affects nucleic acid synthesis |

Industrial Applications

In the chemical industry, CBTCA is utilized in the production of dyes, pigments, and specialty chemicals. Its unique structure allows for modifications that can lead to enhanced properties in final products.

Pharmacokinetics and Safety Profile

Research indicates that derivatives of benzothiazole, including CBTCA, exhibit favorable pharmacokinetic profiles such as good bioavailability and absorption. However, specific data on CBTCA's pharmacokinetics remains limited.

Anticancer Potential

Recent studies have explored the anticancer properties of CBTCA derivatives. For example, compounds similar to CBTCA have shown antiproliferative effects against colon cancer cell lines like HCT116 and HT29.

Case Study: Anticancer Activity

A study evaluated several benzothiazole derivatives' effects on colon cancer cells, revealing that certain compounds exhibited significant activity at low concentrations. This suggests that CBTCA may also hold promise as an anticancer agent.

Mécanisme D'action

The mechanism of action of 5-Chloro-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial growth and survival . The compound’s ability to interfere with these enzymes makes it a promising candidate for the development of new antibacterial agents .

Comparaison Avec Des Composés Similaires

2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol

- Structure: Shares the 5-chloro-1,3-benzothiazole core but replaces the carboxylic acid with a methoxy-substituted phenol group.

- Synthesis: Prepared from 2-amino-4-chlorobenzenethiol and 2-hydroxy-5-methoxybenzaldehyde in the presence of Na₂S₂O₅, yielding 80.8% product .

- Properties: Exhibits planar aromatic rings (dihedral angle: 1.23°) stabilized by hydrogen bonds (C5–H5A···O2) and π-π interactions.

- Key Difference: The phenol group enhances hydrogen-bonding capacity but reduces acidity compared to the carboxylic acid in the target compound.

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic Acid

- Structure : Replaces the benzothiazole ring with a thiophene-thiazole system.

- Properties: Molecular weight 245.71 g/mol; CAS 1152614-58-6.

- Applications : Thiazole-carboxylic acids are used in drug discovery (e.g., kinase inhibitors), suggesting similar utility for the target compound.

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

- Structure : Pyrazole ring with Cl and COOH substituents.

- Synthesis : Derived from iodination of 5-chloro-1,3-dimethylpyrazole in acetic acid .

- Key Difference : Pyrazole’s smaller ring size and different nitrogen arrangement reduce aromatic stability compared to benzothiazole. The methyl groups may enhance lipophilicity.

4-(5-Chloro-1H-benzimidazol-2-yl)benzoic Acid Methyl Ester

- Structure : Benzimidazole-carboxylic acid ester with a chloro substituent.

- Synthesis : Formed via condensation of 5-chloro-1,2-phenylenediamine and 4-formylbenzoic acid methyl ester .

- Comparison : The ester group (-COOCH₃) offers hydrolytic instability compared to the free carboxylic acid in the target compound, affecting bioavailability.

Physicochemical and Reactivity Comparison

Substituent Effects

- Chlorine Atom: Enhances electron-withdrawing effects, directing electrophilic substitution to specific positions. In 5-chloro-1,3-benzothiazole derivatives, Cl stabilizes the aromatic system and influences photodegradation pathways (e.g., radical attack as seen in 4-chlorophenol degradation) .

- Carboxylic Acid Group: Increases water solubility and enables salt formation. In contrast, ester or phenol derivatives (e.g., 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol) exhibit lower acidity and higher lipophilicity .

Thermal and Crystallographic Properties

- Melting Points : While direct data for the target compound is lacking, similar chloro-benzothiazoles (e.g., 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde) show mp 78–79°C . Carboxylic acid derivatives generally have higher melting points due to hydrogen bonding.

- Crystal Packing: Benzothiazole derivatives often form planar structures stabilized by π-π interactions and hydrogen bonds, as seen in 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol .

Activité Biologique

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 199.66 g/mol. The compound features a benzothiazole ring with a chlorine atom and a carboxylic acid group, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

This compound primarily interacts with various enzymes that are crucial for cellular processes:

- Dihydroorotase : Involved in pyrimidine biosynthesis.

- DNA Gyrase : Essential for DNA replication.

- MurB : Plays a role in bacterial cell wall synthesis.

- Peptide Deformylase : Important for protein maturation.

- Aldose Reductase : Implicated in diabetic complications.

These interactions typically inhibit the function of these enzymes, leading to disrupted cellular processes such as DNA replication and cell division .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

- Bacterial Activity : It has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of some established antibiotics .

- Fungal Activity : The compound also shows antifungal properties against Candida albicans and Aspergillus niger, suggesting its potential as a broad-spectrum antimicrobial agent .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | < 10 | Significant |

| Bacillus cereus | < 10 | Significant |

| Candida albicans | > 50 | Moderate |

| Aspergillus niger | > 50 | Moderate |

Anticancer Activity

Recent studies have explored the anticancer potential of benzothiazole derivatives, including this compound. It has shown antiproliferative effects against various cancer cell lines:

- Colon Cancer : In vitro studies indicated significant activity against HCT116 and HT29 colon cancer cell lines at low concentrations. The compound's mechanism may involve the inhibition of specific kinases or other regulatory proteins involved in cell growth .

Case Studies

- Anticancer Study : A study evaluated the antiproliferative effects of benzothiazole derivatives on colon cancer cell lines. Results indicated that compounds within this class exhibited significant activity at low concentrations, suggesting that this compound could be further investigated as an anticancer agent.

- Antimicrobial Evaluation : A comprehensive evaluation demonstrated that derivatives of benzothiazoles possess both antibacterial and antifungal properties. The study highlighted the importance of chlorine substitution in enhancing antimicrobial activity .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles. Benzothiazole derivatives are noted for their good bioavailability, making them suitable candidates for therapeutic development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-Chloro-1,3-benzothiazole-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves condensation reactions using precursors like 5-chloro-1,3-benzothiazole derivatives. For example, sodium acetate-catalyzed reflux in acetic acid (3–5 hours) is a common approach, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Characterization often includes IR spectroscopy (e.g., carbonyl stretch at ~1716 cm⁻¹) and ¹H NMR in CDCl₃ to resolve aromatic and alkyl proton signals .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700–1725 cm⁻¹) and benzothiazole ring vibrations .

- ¹H NMR : Aromatic protons appear as multiplet signals (δ ~7.0–8.5 ppm), while alkyl chains (if present) show characteristic splitting patterns (e.g., CH₃ at δ ~0.86 ppm) .

- Mass Spectrometry : Exact mass analysis (e.g., via HRMS) confirms molecular weight (e.g., C₈H₄ClNO₂S: exact mass ~233.95 g/mol) .

Q. What solvents and conditions are optimal for recrystallization?

- Methodological Answer : Polar aprotic solvents like DMF mixed with acetic acid (e.g., 1:1 ratio) are effective for recrystallization. Post-synthesis, the crude product is dissolved in hot solvent, filtered, and cooled slowly to yield high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Stoichiometric Control : Use a 10% excess of the formyl precursor (e.g., 3-formyl-indole derivatives) to drive the reaction to completion .

- Catalyst Screening : Test alternatives to sodium acetate (e.g., K₂CO₃ or triethylamine) to improve yield and reduce side reactions.

- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate before by-product formation .

Q. What strategies are effective for quantifying trace amounts in biological matrices?

- Methodological Answer :

- Derivatization : Use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to enhance volatility for GC-MS analysis .

- Internal Standards : Isotope-labeled analogs (e.g., ¹³C or ²H variants) correct for matrix effects and instrument variability. Calibration curves are constructed using peak area ratios (analyte vs. internal standard) .

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes interfering biomolecules prior to analysis .

Q. How does this compound degrade under oxidative conditions?

- Methodological Answer : Analogous to chlorophenol degradation pathways, oxidative radicals (e.g., OH•) attack the benzothiazole ring, leading to intermediates like chlorinated triols and eventual ring-opening to carboxylic acids (e.g., maleic or oxalic acid). Kinetic studies using the Langmuir-Hinshelwood model can quantify degradation rates under UV/TiO₂ photocatalysis .

Q. What computational tools assist in structural and electronic analysis?

- Methodological Answer :

- Crystallography : SHELX software refines crystal structures, particularly for resolving hydrogen bonding or torsional angles in the carboxylic acid moiety .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA to correlate with reactivity in cross-coupling reactions .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.